N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
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Overview
Description
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a phenylpropyl chain, a thiazole ring, and an azetidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions, often starting from β-amino alcohols or β-amino acids.
Coupling Reactions: The phenylpropyl group can be introduced through nucleophilic substitution reactions, where a phenylpropyl halide reacts with a nucleophilic azetidine derivative.
Final Coupling: The thiazole and azetidine moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the carboxamide group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Amines, alcohols, thiols for substitution reactions.
Major Products
Oxidation Products: Phenylpropanoic acid derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various azetidine derivatives with modified functional groups.
Scientific Research Applications
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Explored for its potential in creating novel polymers and materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of azetidine.
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)piperidine-1-carboxamide: Contains a piperidine ring, offering different pharmacokinetic properties.
Uniqueness
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is unique due to its azetidine ring, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications compared to its analogs.
This compound’s combination of a thiazole ring and azetidine core makes it a versatile scaffold for developing new molecules with diverse functionalities and applications.
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(17-8-4-7-13-5-2-1-3-6-13)19-11-14(12-19)21-16-18-9-10-22-16/h1-3,5-6,9-10,14H,4,7-8,11-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIWIGOKOFPMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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